molecular formula C7H11BrCl2N2 B12509413 1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride

1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride

Katalognummer: B12509413
Molekulargewicht: 273.98 g/mol
InChI-Schlüssel: ORFXWWIUGLXZTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C8H13BrCl2N2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride typically involves several steps. One common method includes the bromination of pyridine derivatives followed by amination. The reaction conditions often require the use of solvents like anhydrous ethyl alcohol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromopyridin-3-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and applications due to the positional differences of the bromine atom.

Eigenschaften

Molekularformel

C7H11BrCl2N2

Molekulargewicht

273.98 g/mol

IUPAC-Name

1-(5-bromopyridin-3-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H

InChI-Schlüssel

ORFXWWIUGLXZTI-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CN=C1)Br)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.